molecular formula C17H19N3O2S2 B606889 CycLuc12 CAS No. 1627696-39-2

CycLuc12

Cat. No. B606889
CAS RN: 1627696-39-2
M. Wt: 361.48
InChI Key: KNODTRNYUXCDTA-LLVKDONJSA-N
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Description

CycLuc12 is a cyclic alkylaminoluciferin substrate for firefly luciferase.

Scientific Research Applications

1. Role in Undergraduate Education

The Rutgers 12-Inch Cyclotron, involving CycLuc12, has been pivotal in undergraduate education, particularly in physics. It offers hands-on experience with accelerator technology and allows students to observe fundamental beam physics concepts such as axial and radial betatron motion, weak and azimuthally varying field focusing schemes, and perform low energy nuclear reactions (Koeth, 2015).

2. Cancer Therapy and Drug Discovery

CycLuc12, as CDK12, plays a critical role in cancer development. Research has focused on understanding the function and mechanism of CDK12 and developing inhibitors against it for oncological research. This could lead to new strategies for treating and preventing cancer (Hui Liu, Kangdong Liu, & Z. Dong, 2020).

3. Breast Cancer Research

Studies have shown that CDK12 promotes tumor initiation and induces anti-HER2 therapy resistance in human breast cancer. CDK12's role in self-renewal of breast cancer stem cells and in vivo tumor-initiating ability has been a focus of recent research, offering insights for future therapies (Hee-Joo Choi et al., 2019).

4. mRNA Splicing in Breast Cancer

CDK12 has been identified as a key regulator in alternative last exon mRNA splicing, impacting breast cancer cell invasion and tumorigenesis. Its regulation modulates the splicing of DNA damage response activator ATM and DNAJB6 isoform, influencing the invasiveness of breast tumor cells (Jerry F. Tien et al., 2017).

5. Targeting CDK12 in Cancer Therapy

CDK12 is emerging as a therapeutic target due to its role in regulating DNA-damage response genes. The development of selective CDK12 inhibitors is seen as a promising avenue in cancer therapy, particularly in addressing cancer cells' resistance to other treatments (Baishan Jiang et al., 2021).

6. Drug Design in HIV Therapy

Cyclotides, like CycLuc12, have shown potential in anti-HIV activity. Computational design of new cyclotides targeting HIV gp120 has been explored, indicating that modifications to cyclotide scaffolds can improve binding to HIV gp120 and reduce toxicity, offering an alternative approach in HIV therapy (Apiwat Sangphukieo et al., 2015).

7. CDK12 as a Biomarker and Target for Breast Cancer

Evaluating CDK12 protein expression has implications for targeted therapies in breast cancer. The absence of CDK12 protein expression correlates with triple-negative breast cancer, suggesting a possible role in defective DNA Damage Response function, which could be crucial for therapeutic approaches (K. Naidoo et al., 2017).

8. CDK12 in RNA Polymerase II Transcription Elongation

Research shows that CDK12 globally stimulates RNA polymerase II transcription elongation and phosphorylation, indicating its general activator role in transcription elongation. This understanding of CDK12's mechanism can inform future studies in transcriptional regulation (Michael Tellier et al., 2020).

properties

CAS RN

1627696-39-2

Product Name

CycLuc12

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.48

IUPAC Name

(S)-2-(5,8,8-Trimethyl-5,6,7,8-tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

InChI

InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1

InChI Key

KNODTRNYUXCDTA-LLVKDONJSA-N

SMILES

O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4N(C)CCC(C)(C)C4=C3)SC1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CycLuc12;  CycLuc 12;  CycLuc-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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